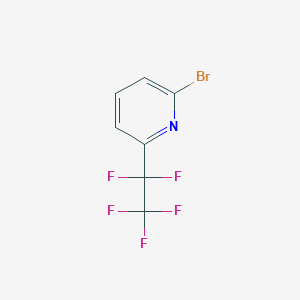

2-Bromo-6-pentafluoroethyl-pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-(1,1,2,2,2-pentafluoroethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF5N/c8-5-3-1-2-4(14-5)6(9,10)7(11,12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUVBFWOHULMFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 6 Pentafluoroethyl Pyridine and Analogues

Strategies for Direct Introduction of the Pentafluoroethyl Group into Pyridine (B92270) Ring Systems

The direct installation of a pentafluoroethyl group onto a pyridine ring presents a formidable challenge in synthetic organic chemistry. Nevertheless, several methodologies have been developed to achieve this transformation, broadly categorized into metal-catalyzed perfluoroethylation and precursor-based approaches.

Metal-Catalyzed Perfluoroethylation Approaches

Transition metal catalysis offers a powerful tool for the formation of carbon-fluorine bonds and the introduction of fluorinated alkyl groups. rsc.org

Copper-Mediated Pentafluoroethylation

Copper-mediated reactions have emerged as a prominent method for the perfluoroalkylation of heteroaryl bromides. acs.org The use of preformed copper-perfluoroalkyl complexes, such as (phen)CuRF (where RF = CF3, C2F5), has shown high reactivity and functional group compatibility. acs.orgnih.gov These complexes react with a range of heteroaryl bromides, including substituted 2-bromopyridines, to afford the corresponding perfluoroalkylated products in good to excellent yields. acs.orgnih.gov For instance, the reaction of methyl 6-bromopicolinate with a copper-trifluoromethyl complex results in a nearly quantitative yield of the trifluoromethylated product. nih.gov

The scope of copper-mediated pentafluoroethylation extends to various substituted bromopyridines, tolerating both electron-donating and electron-withdrawing groups. nih.gov Substrates bearing functional groups like aldehydes, ketones, esters, and amides react efficiently without significant side reactions involving the carbonyl group. acs.orgnih.gov Protic functional groups such as alcohols and amides are also tolerated under the reaction conditions. nih.gov

More recent advancements have utilized TMSCF3 as a source for the in situ generation of a CuCF2CF3 species, which can then be used for the pentafluoroethylation of organoboronates and terminal alkynes. sioc.ac.cnrsc.org The use of 1,10-phenanthroline (B135089) as a ligand facilitates the smooth pentafluoroethylation of a broad range of (hetero)arylboronates under aerobic conditions. sioc.ac.cnrsc.org

| Substrate | Reagent | Catalyst/Ligand | Product | Yield |

| Methyl 6-bromopicolinate | (phen)CuCF3 | - | Methyl 6-(trifluoromethyl)picolinate | ~100% nih.gov |

| 2-Bromopyridine (B144113) derivatives | (phen)CuC2F5 | - | 2-Pentafluoroethylpyridine derivatives | High yields nih.gov |

| (Hetero)arylboronates | TMSCF3 | Cu-catalyst / 1,10-phenanthroline | (Hetero)arylpentafluoroethanes | Good to excellent sioc.ac.cnrsc.org |

| Table 1: Examples of Copper-Mediated Perfluoroalkylation Reactions |

Considerations for Transition Metal Catalysis in Fluorinated Pyridine Synthesis

The synthesis of fluorinated pyridines via transition metal catalysis is a rapidly evolving field. acs.org While palladium-catalyzed reactions have been developed for the trifluoromethylation of aryl chlorides, the use of more readily available aryl bromides has often been limited to substrates with electron-withdrawing groups. acs.orgbeilstein-journals.org The strong coordination of the nitrogen atom in the pyridine ring to the metal center can pose a challenge, sometimes inhibiting the desired catalytic activity. nih.gov

The choice of ligand is crucial in modulating the reactivity and selectivity of the metal catalyst. nih.gov For instance, in copper-catalyzed amination of halopyridines, the ligand plays a key role in achieving high yields and selectivity. georgiasouthern.edu Similarly, in palladium-catalyzed trifluoromethylation, the use of bulky phosphine (B1218219) ligands like BrettPhos has been shown to facilitate the reductive elimination step. beilstein-journals.org The development of new catalytic systems that can overcome these challenges and enable the efficient and selective fluorination of a wider range of pyridine substrates remains an active area of research. rsc.orgacs.org

Precursor-Based Synthesis of Pentafluoroethylated Pyridines

An alternative to direct perfluoroethylation is the synthesis of pentafluoroethylated pyridines from precursors that already contain the desired fluorinated moiety. This approach often involves the construction of the pyridine ring from smaller, fluorinated building blocks.

While specific examples for 2-Bromo-6-pentafluoroethyl-pyridine are not detailed in the provided search results, the general principle of using fluorinated precursors is a well-established strategy in fluorine chemistry. For instance, the synthesis of other fluorinated heterocycles often relies on the availability of fluorinated starting materials. nih.gov The development of methods for preparing new interstitial niobium molybdenum nitrides from co-precipitate precursors highlights a similar synthetic strategy in materials science. researchgate.net

Synthesis of 2-Bromo-6-substituted Pyridine Frameworks

The synthesis of 2-bromo-6-substituted pyridines is a crucial step in accessing a wide range of functionalized pyridine derivatives, including the target compound of this article.

Approaches from 2,6-Dibromopyridine (B144722)

A common and versatile starting material for the synthesis of 2-bromo-6-substituted pyridines is 2,6-dibromopyridine. georgiasouthern.eduresearchgate.net The differential reactivity of the two bromine atoms allows for selective monosubstitution, retaining one bromine for further functionalization.

Copper-catalyzed amination reactions of 2,6-dibromopyridine with various amines provide a practical route to 2-bromo-6-aminopyridine derivatives. georgiasouthern.edugoogle.com By carefully controlling the reaction conditions, such as the catalyst, ligand, base, and solvent, high selectivity for the monosubstituted product can be achieved. google.com For example, reacting 2,6-dibromopyridine with methylamine (B109427) under high pressure and temperature can yield 2-bromo-6-methylaminopyridine with a good yield. georgiasouthern.edu A patent describes a method for the selective preparation of 2-bromo-6-substituted pyridines by controlling the coupling reaction of 2,6-dibromopyridine and amine compounds at the monosubstitution stage using a copper catalyst. google.com

Microwave-assisted synthesis has also been employed to accelerate the C-N bond-forming reaction between 2,6-dibromopyridine and amines, offering a rapid and efficient method for preparing these valuable intermediates.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield |

| 2,6-Dibromopyridine | Methylamine | High pressure and temperature | 2-Bromo-6-methylaminopyridine | 54.1% georgiasouthern.edu |

| 2,6-Dibromopyridine | Ethylamine | High pressure and temperature | 2-Bromo-6-ethylaminopyridine | 52.4% georgiasouthern.edu |

| 2,6-Dibromopyridine | Amine compounds | Cu catalyst, ligand, base, 90°C | 2-Bromo-6-substituted pyridine | High selectivity google.com |

| Table 2: Synthesis of 2-Bromo-6-substituted Pyridines from 2,6-Dibromopyridine |

Selective Monosubstitution Strategies

The selective monosubstitution of 2,6-dihalopyridines is a key strategy for synthesizing compounds like this compound. This approach allows for the controlled introduction of different functional groups at specific positions on the pyridine ring.

One common method involves the selective reaction of 2,6-dibromopyridine with a nucleophile. georgiasouthern.eduresearchgate.net By carefully controlling the reaction conditions, such as temperature and the stoichiometry of the reagents, it is possible to achieve monosubstitution, leaving one bromine atom intact for further functionalization. google.com For instance, reacting 2,6-dibromopyridine with an amine under copper catalysis can selectively yield 2-bromo-6-aminopyridine derivatives. researchgate.netgoogle.com The choice of catalyst, ligand, and base is crucial for achieving high selectivity and yield. google.com

A practical and efficient protocol for the synthesis of 6-substituted 2-bromopyridine compounds has been developed using a selective copper-catalyzed C–N bond-forming reaction between 2,6-dibromopyridine and a range of amines. researchgate.net This method offers complete control over the selectivity of the pyridine bromine atom for the C–N coupling. researchgate.net

Similarly, metal-free methods have been developed for the site-selective amination of polyhalogenated pyridines. rsc.org These reactions often show high selectivity, with amines preferentially reacting at a specific halogenated position on the pyridine ring. rsc.org

The table below summarizes some examples of selective monosubstitution reactions on 2,6-dihalopyridines.

| Starting Material | Reagent | Product | Catalyst/Conditions | Yield | Reference |

| 2,6-Dibromopyridine | Methylamine | 2-Bromo-6-methylaminopyridine | High pressure and temperature | 54.1% | georgiasouthern.edu |

| 2,6-Dibromopyridine | Various amines | 6-Substituted 2-bromopyridines | Copper catalyst | - | researchgate.net |

| Polyhalogenated pyridines | Amines | Monosubstituted halogenated pyridines | Metal-free | High selectivity | rsc.org |

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including reduced reaction times, higher yields, and improved product purity. nih.govyoungin.com These benefits are particularly relevant in the synthesis of fluorinated pyridines and their analogues. researchgate.net

The application of microwave irradiation can dramatically accelerate reactions that are often slow and require harsh conditions under conventional heating. nih.gov For example, the synthesis of fused pyridines, quinolines, and pyrimidines has been achieved with significantly higher yields and shorter reaction times (from 24 hours to 15 minutes) using microwave assistance. nih.gov

In the context of this compound synthesis, microwave-assisted methods can be employed for various steps, including the introduction of the pentafluoroethyl group or the amination of a dihalopyridine precursor. The rapid and efficient heating provided by microwaves can lead to cleaner reactions with fewer byproducts. eurekaselect.com

The following table highlights the advantages of microwave-assisted synthesis for heterocyclic compounds.

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| Fused azaheterocycle synthesis | 24 h | 15 min | Substantial | nih.gov |

| Bis-pyrimidine synthesis | 6-15 h | 10-15 min | 10-15% | nih.gov |

| Pyridine synthesis | - | 20 min | Superior to conventional heating | youngin.com |

Metal-Free Amination Methods

The development of metal-free amination methods provides a more sustainable and cost-effective alternative to traditional metal-catalyzed approaches for the synthesis of aminopyridines. rsc.orgorganic-chemistry.org These methods avoid the use of expensive and potentially toxic transition metal catalysts. organic-chemistry.orgnih.gov

One such approach involves the direct oxidative C-N bond formation between allylic compounds and amidines, using molecular oxygen as the sole oxidant. organic-chemistry.org This method offers high atom economy and good functional group tolerance. organic-chemistry.org Another strategy relies on the reaction of polyhalogenated pyridines with amines, where the selectivity can be tuned by the nature of the heterocyclic ring. rsc.org For instance, a wide array of halogenated pyridines preferentially react with amines at the fluorine-bearing position of the pyridine ring to generate monosubstituted products with high selectivity. rsc.org

Furthermore, amino-linked nitrogen heterocyclic carbenes have been shown to mediate the direct C-H functionalization of pyridine in the absence of a metal catalyst. rsc.org These reactions often proceed through a radical mechanism. acs.org The Kröhnke pyridine synthesis can also be adapted for a metal-free amination approach to produce aniline (B41778) derivatives. researchgate.net

The table below presents examples of metal-free amination reactions.

| Substrate | Reagent | Product | Key Features | Reference |

| Polyhalogenated Pyridines | Amines | Monosubstituted Halogenated Pyridines | High site-selectivity | rsc.org |

| Allylic Compounds | Amidines | Polysubstituted Pyrimidines | Molecular oxygen as oxidant | organic-chemistry.org |

| Pyridine | - | Arylated Pyridine | Mediated by amino-linked NHCs | rsc.org |

| α,β-Unsaturated Carbonyls | 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide and Amines | 3-Trifluoromethyl Aniline Derivatives | Annulation reaction | researchgate.net |

Synthesis via Halogen Exchange Reactions

Halogen exchange (Halex) reactions are a fundamental method for introducing fluorine into aromatic systems, including pyridines. gaylordchemical.comresearchgate.net This process typically involves the nucleophilic aromatic substitution of a chloro or bromo substituent with a fluoride (B91410) ion. gaylordchemical.com The reaction is particularly effective in electron-poor aromatic systems, such as those containing a pyridine ring. gaylordchemical.com

The Halex reaction often requires high temperatures and polar, aprotic solvents like DMSO or DMF. acs.org The reactivity and regioselectivity of the exchange are influenced by the position of the halogen on the pyridine ring and the presence of other substituents. acs.org For instance, in pentachloropyridine, the Halex reaction with fluoride ion shows kinetic control, with the 4-position (para to the nitrogen) being the most reactive site. acs.org

While the direct fluorination of this compound itself is not a Halex reaction, the synthesis of its precursors could involve such a step. For example, a dichloropyridine could be selectively fluorinated at one position via a Halex reaction before introducing the bromo and pentafluoroethyl groups. The reverse Halex reaction, where a fluoro-substituent is replaced by another halogen, is also possible and can be driven by factors such as the precipitation of a metal fluoride. acs.org

Key aspects of Halex reactions are summarized in the table below.

| Feature | Description | Reference |

| Mechanism | Nucleophilic Aromatic Substitution (SNAr) | acs.org |

| Typical Conditions | High temperatures (≥150 °C) in polar, aprotic solvents (e.g., DMSO, DMF) | acs.orggoogle.com |

| Reactivity | Favored in electron-poor aromatic systems like pyridines | gaylordchemical.com |

| Regioselectivity | Influenced by the position of the halogen and other substituents; often kinetically controlled | acs.org |

| Driving Force for Reverse Halex | Precipitation of a metal fluoride (e.g., LiF) | acs.org |

Grignard Reagent-Mediated Syntheses of Functionalized Pyridines

Grignard reagents are versatile tools in organic synthesis, enabling the formation of carbon-carbon bonds and the introduction of various functional groups. rsc.orgorganic-chemistry.org In pyridine chemistry, Grignard reagents can be used to synthesize a wide range of substituted pyridines. rsc.orgresearchgate.net

One common application is the addition of Grignard reagents to pyridine N-oxides, which can lead to the formation of 2-substituted pyridines. organic-chemistry.org The reaction of 2-bromopyridine with magnesium, often in the presence of an auxiliary reagent like ethyl bromide, forms a pyridylmagnesium bromide species that can then react with various electrophiles. researchgate.net For example, reaction with aldehydes or ketones yields the corresponding carbinols. researchgate.net

Grignard reagents can also be employed in the synthesis of functionalized pyridines through cross-coupling reactions. nih.gov While traditional methods often rely on transition metal catalysis, recent advancements have shown the potential for metal-free couplings between Grignard reagents and pyridylsulfonium salts. nih.gov This methodology has a wide functional group tolerance and allows for the formation of various bis-heterocycles, including bipyridines. nih.gov

The table below illustrates the use of Grignard reagents in pyridine synthesis.

| Pyridine Substrate | Grignard Reagent | Electrophile/Coupling Partner | Product | Reference |

| Pyridine N-oxides | Alkyl/Aryl Grignard | Acetic anhydride (B1165640) | 2-Substituted pyridines | organic-chemistry.org |

| 2-Bromopyridine | - | Acetophenone | Phenylmethyl-(2-pyridyl)-carbinol | researchgate.net |

| 2,6-Dibromopyridine | - | Benzaldehyde | 2,6-bis-(Phenylhydroxymethyl)-pyridine | researchgate.net |

| Pyridylsulfonium salts | Various Grignard reagents | - | Bipyridines and other bis-heterocycles | nih.gov |

| 2,5-Dibromopyridine | Isopropylmagnesium chloride | DMF | 2-Bromo-5-formylpyridine | google.com |

General Considerations in Regioselective Bromination and Fluorination of Pyridines

The regioselective introduction of bromine and fluorine atoms onto a pyridine ring is a fundamental challenge and a critical aspect of synthesizing compounds like this compound. The inherent electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic aromatic substitution (SEAr) compared to benzene. acs.orgnih.gov

Bromination:

Traditional bromination of pyridine often requires harsh conditions, such as high temperatures (over 300 °C) and the use of elemental bromine. acs.org However, various strategies have been developed to achieve regioselective bromination under milder conditions. The use of directing groups can control the position of bromination. For example, an amino group can direct bromination to the meta-position. acs.org Pyridine N-oxides are valuable intermediates for regioselective halogenation. tcichemicals.comacs.org Activation of the N-oxide with reagents like p-toluenesulfonic anhydride can lead to highly regioselective C2-bromination. tcichemicals.com The choice of brominating agent and solvent is also crucial. N-bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of activated pyridines. thieme-connect.com

Fluorination:

Direct C-H fluorination of pyridines is a challenging transformation. However, significant progress has been made in developing methods for site-selective fluorination. One notable method uses silver(II) fluoride (AgF2) to achieve exclusive fluorination adjacent to the nitrogen atom at ambient temperature. nih.govorgsyn.org This reaction is tolerant of a wide range of functional groups. orgsyn.org The resulting fluoropyridines can then serve as electrophiles for subsequent nucleophilic aromatic substitution (SNAr) reactions. orgsyn.org

The table below summarizes key aspects of regioselective bromination and fluorination of pyridines.

| Halogenation | Method | Reagents | Selectivity | Reference |

| Bromination | Traditional | Br2, high temperature | - | acs.org |

| Directed | Directing group, electrochemical | meta-position | acs.org | |

| N-Oxide Activation | p-Toluenesulfonic anhydride, TBABr | C2-position | tcichemicals.com | |

| Activated Pyridines | NBS | Varies with substituent | thieme-connect.com | |

| Fluorination | Direct C-H Fluorination | AgF2 | Adjacent to nitrogen | nih.govorgsyn.org |

Reactivity and Mechanistic Investigations of 2 Bromo 6 Pentafluoroethyl Pyridine

Chemical Reactivity Profiles of Halogenated Pyridines

Halogenated pyridines are a class of heterocyclic compounds that are of significant interest in organic synthesis due to their versatile reactivity. The presence of both a halogen atom and a nitrogen atom within the aromatic ring imparts unique electronic properties that dictate their reaction pathways. The electron-withdrawing nature of the nitrogen atom makes the pyridine (B92270) ring electron-deficient compared to benzene, which generally deactivates it towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr). pearson.comgcwgandhinagar.com The type and position of the halogen substituent further modulate this reactivity, allowing for selective functionalization of the pyridine core.

Nucleophilic Aromatic Substitution (SNAr) on Pyridine Ring Systems

Nucleophilic aromatic substitution is a cornerstone of pyridine chemistry. The electron-deficient character of the pyridine ring facilitates the attack of nucleophiles, a reaction that is difficult for electron-rich aromatic systems like benzene. gcwgandhinagar.com This enhanced reactivity is particularly pronounced at the positions ortho (2- and 6-) and para (4-) to the ring nitrogen.

The mechanism of SNAr reactions on pyridine involves the addition of a nucleophile to the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, and the stability of this complex is a key factor in determining the reaction's feasibility. The rate-determining step is typically the initial attack of the nucleophile, which disrupts the aromaticity of the ring.

The position of the halogen atom on the pyridine ring has a profound influence on the rate and regioselectivity of SNAr reactions. Halogens at the 2- and 4-positions are readily displaced by nucleophiles because the negative charge of the resulting Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. stackexchange.comquora.com This delocalization provides significant stabilization to the intermediate, thereby lowering the activation energy for the substitution.

Conversely, when the halogen is at the 3-position, the negative charge of the intermediate cannot be delocalized onto the nitrogen atom. stackexchange.com This results in a less stable intermediate and, consequently, a much slower reaction rate. Therefore, nucleophilic aromatic substitution on halopyridines strongly favors the 2- and 4-positions.

While both 2- and 4-halopyridines are activated towards SNAr, there can be differences in their reactivity. For instance, it has been observed that 4-chloropyridine (B1293800) can be more reactive than 2-chloropyridine. This can be attributed to the relative stabilities of the Wheland-type intermediates formed during the reaction. In the intermediate for the 2-substituted isomer, the proximity of the incoming nucleophile and the leaving group to the nitrogen atom can lead to destabilizing electronic effects. uoanbar.edu.iq

In polyhalogenated pyridines, particularly those containing fluorine, the selective activation of a specific carbon-halogen bond is a significant challenge and an area of active research. The carbon-fluorine bond is the strongest carbon-halogen bond, yet its activation and subsequent functionalization are often achievable due to the high electronegativity of fluorine, which strongly polarizes the C-F bond. acs.org

Studies have shown that selective C-F bond activation can be achieved, leading to the formation of new carbon-nitrogen bonds. For example, metal-free methods have been developed for the site-selective amination of polyhalogenated pyridines. In these reactions, amines have been shown to preferentially displace a fluorine atom over other halogens, particularly at the ortho-position to the ring nitrogen. rsc.org This selectivity is remarkable given the high strength of the C-F bond and highlights the unique electronic factors at play in these systems.

Early and late transition metal complexes have also been employed to facilitate the selective activation of C-F bonds. acs.org Zirconium complexes, for instance, have demonstrated the ability to selectively cleave the C-F bond at the 2-position of pentafluoropyridine, enabling the formation of a new carbon-carbon bond. acs.org While this example leads to C-C bond formation, the initial selective C-F activation is the critical step and provides a basis for developing similar C-N bond-forming reactions. The regioselectivity of these reactions is often directed by the coordination of the pyridine nitrogen to the metal center, which brings the C-F bond into proximity for activation.

Carbon-Halogen Bond Activation in Bromo-Pyridines

The carbon-bromine bond in bromo-pyridines is weaker than the carbon-fluorine bond and is thus a common site for functionalization through various bond activation strategies. One of the most fundamental methods for activating the C-Br bond is through reaction with organolithium reagents, such as butyllithium. This reaction results in a halogen-metal exchange, converting the bromo-pyridine into a highly reactive lithiopyridine species, which can then be quenched with a wide range of electrophiles. chemicalbook.com For 2-bromopyridine (B144113), this reaction readily forms 2-lithiopyridine, a versatile synthetic intermediate. chemicalbook.com

More recently, photochemically promoted reactions have emerged as a mild and efficient way to activate the C-Br bond in bromo-pyridines. For example, the coupling of 2- or 4-bromopyridines with Grignard reagents can be achieved under irradiation with purple light. organic-chemistry.org This process is proposed to occur via a single electron transfer (SET) from the Grignard reagent to the bromopyridine, generating a pyridyl radical and initiating a radical chain reaction. organic-chemistry.org This method avoids the need for transition metal catalysts and offers a valuable alternative for the formation of C-C bonds at the site of the original C-Br bond. organic-chemistry.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent one of the most powerful tools in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. For halogenated pyridines like 2-bromo-6-pentafluoroethyl-pyridine, these reactions provide a versatile platform for introducing a wide array of substituents onto the pyridine ring. The Suzuki-Miyaura coupling is a prominent example of such transformations.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. This reaction is widely used due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and stability of many boronic acids. nih.gov

For bromo-pyridines, the Suzuki-Miyaura reaction is a highly effective method for forming biaryl and heteroaryl-aryl structures. The reaction of 2-bromopyridine with various arylboronic acids has been extensively studied and provides a reliable route to 2-arylpyridines. researchgate.net The presence of electron-withdrawing groups on the pyridine ring, such as the pentafluoroethyl group in this compound, is generally well-tolerated and can sometimes enhance the reactivity of the C-Br bond towards the initial oxidative addition step in the catalytic cycle.

Highly active catalyst systems, often employing bulky and electron-rich phosphine (B1218219) ligands, have been developed to efficiently couple even challenging heterocyclic substrates. organic-chemistry.org These catalysts can overcome issues related to catalyst inhibition by the basic nitrogen atom of the pyridine ring. organic-chemistry.org

Below is a table summarizing examples of Suzuki-Miyaura coupling reactions involving substituted bromo-pyridines, illustrating the versatility of this method.

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Product | Yield | Reference |

| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 5-Phenyl-2-methylpyridin-3-amine | Good | nih.gov |

| N-[5-bromo-2-methylpyridin-3-yl]acetamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | N-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide | Moderate to Good | nih.gov |

| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | 3,5-Dibromo-4-(2-methoxyphenyl)-2,6-dimethylpyridine | - | beilstein-journals.org |

| 4-tert-Butylphenylmethanesulfonate | Furan-3-boronic acid | Pd(OAc)₂, L2, K₃PO₄ | 3-(4-tert-Butylphenyl)furan | 98% | nih.gov |

| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃, Ligand | 3-Amino-2-(2-methoxyphenyl)pyridine | 99% | organic-chemistry.org |

Ullmann-Type Reactions

The Ullmann reaction, traditionally a copper-catalyzed coupling of two aryl halides to form a biaryl, and its related condensations (Ullmann-type reactions) for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, are fundamental transformations in organic synthesis. organic-chemistry.orgmagtech.com.cnwikipedia.org These reactions typically require high temperatures and often involve stoichiometric amounts of copper, although modern advancements have introduced ligand-supported catalytic systems that operate under milder conditions. organic-chemistry.orgmagtech.com.cn The mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.orgwikipedia.org A comprehensive review of the literature did not uncover any specific examples or studies of Ullmann or Ullmann-type reactions employing this compound as a substrate.

Sonogashira Coupling Reactions

The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. rsc.org This reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst. rsc.org The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to the palladium(0) center, followed by transmetalation with a copper acetylide and subsequent reductive elimination. thalesnano.com Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. rsc.org Despite the broad utility of this reaction for creating complex molecular architectures, no published studies were found that specifically document the Sonogashira coupling of this compound. merckmillipore.commdpi.comscirp.org

Buchwald-Hartwig Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylamines from aryl halides. snnu.edu.cnlibretexts.org This powerful transformation is valued for its broad substrate scope and functional group tolerance, operating under milder conditions than traditional methods like the Ullmann condensation. snnu.edu.cnrug.nl The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. rsc.orgtcichemicals.com While the Buchwald-Hartwig reaction is extensively used for various substituted pyridines, specific protocols, yields, or detailed findings for this compound are not available in the current body of scientific literature.

Exploration of Carbon-Hydrogen Bond Activation in Pyridine Derivatives

Direct C-H bond activation and functionalization represent a highly atom-economical and efficient strategy for synthesizing complex molecules. rsc.org For pyridine derivatives, this approach is challenging due to the electronic properties of the ring and the coordinating nature of the nitrogen atom, but it is an area of intense research. rsc.orgbeilstein-journals.org Strategies often involve transition-metal catalysis to achieve regioselective functionalization at various positions of the pyridine ring. beilstein-journals.orgbeilstein-journals.org The influence of a strong electron-withdrawing group like a pentafluoroethyl substituent at the 6-position would be expected to significantly impact the electronics and reactivity of the pyridine ring in C-H activation reactions. However, no studies specifically investigating the C-H activation of this compound or closely related analogues were found.

Regioselective Functionalization of Pyridine Rings

Achieving regioselectivity in the functionalization of substituted pyridines is a key challenge in synthetic chemistry. The inherent electronic nature of the pyridine ring, combined with the electronic effects of existing substituents, dictates the position of further reactions. Electron-withdrawing groups, such as the pentafluoroethyl group, are known to direct nucleophilic attacks and can influence the site of metalation in C-H activation processes. Despite the importance of understanding these directing effects, specific research on the regioselective functionalization of this compound is absent from the literature.

Mechanistic Insights into Reaction Pathways

Understanding the detailed mechanisms of the aforementioned coupling reactions is crucial for optimizing reaction conditions and expanding their scope. Mechanistic studies often employ a combination of kinetic experiments, isolation and characterization of intermediates, and computational modeling. mdpi.com

Computational Chemistry and Density Functional Theory (DFT) Studies on Reaction Mechanisms

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the complex reaction mechanisms of transition-metal-catalyzed reactions. researchgate.net DFT studies can provide detailed energetic profiles of catalytic cycles, characterize transition state geometries, and explain observed selectivities. mdpi.comresearchgate.net Such studies have been applied to Ullmann, Sonogashira, and Buchwald-Hartwig reactions involving various substrates. A DFT analysis of this compound would be particularly insightful, given the strong electronic perturbation of the pentafluoroethyl group. Nevertheless, a dedicated computational study on the reaction mechanisms of this specific compound has not been reported.

Experimental Mechanistic Elucidation (e.g., Control Experiments)

The reactivity of this compound is largely dictated by the strong electron-withdrawing nature of the pentafluoroethyl group, which activates the pyridine ring for nucleophilic aromatic substitution (SNAr). Experimental mechanistic elucidation for reactions involving this compound would focus on confirming the proposed SNAr pathway, assessing the influence of the substituents, and ruling out alternative mechanisms. This is typically achieved through a series of carefully designed control experiments. While specific experimental data for this compound is not extensively documented in publicly available literature, we can propose a set of control experiments based on well-established principles of SNAr reactions on activated heterocyclic systems.

The anticipated SNAr mechanism proceeds via a two-step addition-elimination pathway. First, the nucleophile attacks the electron-deficient carbon atom at the C2 position, which bears the bromine atom. This forms a negatively charged intermediate known as a Meisenheimer complex. lumenlearning.com The negative charge in this intermediate is delocalized and stabilized by the electron-withdrawing pentafluoroethyl group at the C6 position and the ring nitrogen. lumenlearning.comlibretexts.org In the second, typically rapid, step, the bromide ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the 2-substituted product. The presence of the strongly electron-withdrawing pentafluoroethyl group at a position ortho to the leaving group is crucial for stabilizing the Meisenheimer intermediate, thereby facilitating the reaction. doubtnut.comdoubtnut.com

To validate this proposed mechanism for a given transformation, for instance, the reaction of this compound with a generic nucleophile (Nu-), a series of control experiments would be instrumental. The following table outlines potential control experiments and their expected outcomes, which would provide strong evidence for the operative SNAr mechanism.

Table 1: Proposed Control Experiments for Mechanistic Elucidation

| Experiment No. | Control Experiment Description | Rationale | Expected Outcome and Mechanistic Implication |

| 1 | Reaction with 2-bromopyridine under identical conditions. | To demonstrate the activating effect of the C6-pentafluoroethyl group. | The reaction is expected to be significantly slower or not occur at all. This would confirm that the electron-withdrawing pentafluoroethyl group is essential for activating the ring towards nucleophilic attack, a key feature of the SNAr mechanism. libretexts.orgdoubtnut.com |

| 2 | Reaction of 2-bromo-6-methylpyridine (B113505) with the same nucleophile. | To compare the effect of a strongly electron-withdrawing group (pentafluoroethyl) with a weakly electron-donating group (methyl) at the C6 position. | A drastically reduced reaction rate is anticipated. This highlights the necessity of a potent electron-withdrawing group for the stabilization of the Meisenheimer complex. youtube.com |

| 3 | Introducing a strong radical scavenger (e.g., TEMPO) into the reaction mixture. | To investigate the possibility of a radical-mediated reaction pathway. | The reaction rate and yield should remain largely unaffected. This would suggest that the reaction does not proceed through a radical mechanism. |

| 4 | Performing the reaction with 2-fluoro-6-pentafluoroethyl-pyridine instead of the bromo-analogue. | To study the effect of the leaving group on the reaction rate. In SNAr reactions, the C-F bond is typically broken more readily than C-Br, which is contrary to SN1/SN2 reactions. | An increased reaction rate is expected. This counterintuitive leaving group effect (F > Cl > Br > I) is characteristic of SNAr, where the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. chemistrysteps.com |

| 5 | Attempting the reaction in the absence of a nucleophile. | To confirm that the nucleophile is essential for the substitution to occur. | No reaction should be observed, confirming that the transformation is not a result of thermal decomposition or rearrangement of the starting material. |

These proposed experiments, by systematically probing the electronic requirements and the nature of the intermediates, would collectively build a compelling case for the SNAr mechanism being the primary reactive pathway for this compound in nucleophilic substitution reactions. The significant rate enhancement provided by the pentafluoroethyl group is a direct consequence of its ability to lower the electron density of the pyridine ring, making it more susceptible to nucleophilic attack and stabilizing the resulting anionic intermediate. quora.com

Derivatization and Functionalization Strategies for 2 Bromo 6 Pentafluoroethyl Pyridine

Transformations at the Bromine Position

The bromine atom at the 2-position of the pyridine (B92270) ring is a key handle for a variety of chemical transformations, enabling the introduction of new carbon or nitrogen-based substituents.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C2-position of the pyridine ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. researchgate.netnih.gov It is a widely used method for the synthesis of biaryl compounds. nih.gov The reaction is tolerant of a wide range of functional groups and often proceeds with high yields. researchgate.netnih.gov For instance, 2-bromopyridine (B144113) derivatives can be coupled with various arylboronic acids to generate 2-aryl-substituted pyridines, which are significant in the synthesis of natural products and pharmaceuticals. researchgate.net

Sonogashira Coupling: This method facilitates the formation of a carbon-carbon bond between the 2-bromopyridine and a terminal alkyne, employing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.org This reaction is instrumental in creating arylalkynes and conjugated enynes under mild conditions, including room temperature and in aqueous media. wikipedia.org The reactivity difference between various aryl halides allows for selective couplings; for example, an aryl iodide can react preferentially over an aryl bromide. wikipedia.org

Table 1: Examples of Carbon-Carbon Bond Formation Reactions

| Reaction Type | Reactants | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 2-Bromo-6-(pentafluoroethyl)pyridine, Arylboronic acid | Pd Catalyst (e.g., Pd(OAc)2), Base | 2-Aryl-6-(pentafluoroethyl)pyridine |

| Sonogashira Coupling | 2-Bromo-6-(pentafluoroethyl)pyridine, Terminal alkyne | Pd Catalyst, Cu(I) Co-catalyst, Base | 2-Alkynyl-6-(pentafluoroethyl)pyridine |

The formation of carbon-nitrogen bonds at the C2-position is crucial for synthesizing various nitrogen-containing heterocyclic compounds.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for synthesizing aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org It allows for the coupling of 2-bromo-6-pentafluoroethyl-pyridine with a wide array of primary and secondary amines. wikipedia.orgnih.gov The reaction's development has led to catalyst systems that operate under mild conditions and tolerate numerous functional groups, making it a preferred method over harsher, traditional techniques. wikipedia.org The mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the desired aminopyridine. wikipedia.org

Copper-Catalyzed C-N Coupling: As an alternative to palladium-based systems, copper-catalyzed reactions offer an efficient method for C-N bond formation. Selective monoamination of substrates like 2,6-dibromopyridine (B144722) can be achieved with high control, providing access to unsymmetrically substituted pyridines. researchgate.net

Table 2: Examples of Carbon-Nitrogen Bond Formation Reactions

| Reaction Type | Reactants | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Buchwald-Hartwig Amination | 2-Bromo-6-(pentafluoroethyl)pyridine, Primary/Secondary Amine | Pd Catalyst, Ligand (e.g., BINAP, XPhos), Base | 2-Amino-6-(pentafluoroethyl)pyridine derivative |

| Copper-Catalyzed Amination | 2-Bromo-6-(pentafluoroethyl)pyridine, Amine | Cu(I) salt, Ligand, Base | 2-Amino-6-(pentafluoroethyl)pyridine derivative |

The bromine atom on the pyridine ring can be used to generate highly reactive organometallic intermediates, which can then be treated with various electrophiles.

Metal-Halogen Exchange: 2-Bromopyridines can undergo metal-halogen exchange, typically with organolithium reagents (e.g., n-butyllithium or s-butyllithium) at low temperatures, to form pyridyllithium species. These intermediates are powerful nucleophiles that can react with a wide range of electrophiles to introduce diverse functional groups. rsc.org

Grignard Reagent Formation: While less common for pyridyl halides compared to aryl halides, the formation of a pyridyl Grignard reagent can be achieved under specific conditions. This intermediate can then participate in reactions typical of Grignard reagents.

Stannane Formation: 2-Bromopyridines can be converted to tributylstannylpyridines, which are versatile intermediates for Stille cross-coupling reactions, allowing for the introduction of various organic groups. uni.lu

Functionalization of the Pentafluoroethyl Group

The pentafluoroethyl (C2F5) group is generally stable, but it can undergo specific transformations under certain conditions.

While research specifically detailing the defluorinative transformations of the pentafluoroethyl group on this compound is limited, analogous reactions on other fluoroalkyl-substituted aromatics suggest potential pathways. These reactions typically require harsh conditions and specialized reagents to cleave the strong carbon-fluorine bonds. Such transformations could potentially lead to partially fluorinated or fully de-fluorinated ethyl groups, or even introduce other functionalities at the expense of fluorine atoms.

Introduction of Diverse Functional Groups

The strategic functionalization of this compound allows for the synthesis of a broad spectrum of derivatives. The bromine atom is the primary site for introducing new groups via the cross-coupling and organometallic strategies mentioned above. rsc.org This allows for the attachment of alkyl, aryl, alkynyl, amino, and other functional moieties. For example, the bromine can be replaced with a hydroxyl group to form a pyridone, a thiol group, or a cyano group, further expanding the synthetic utility of the core structure. thermofisher.com

Synthesis of Pyridine-Based Ligands

Following a comprehensive review of scientific literature and chemical databases, there is a notable absence of specific, published research detailing the synthesis of pyridine-based ligands directly from this compound. While this compound is commercially available and listed in chemical supplier catalogs, its direct application as a precursor in ligand synthesis is not documented in the available academic papers or patents.

Methodologies for analogous compounds, such as 2,6-dibromopyridine, are well-established. These strategies typically involve nucleophilic substitution reactions where the bromine atoms are displaced by amines or other coordinating groups to form multidentate ligands. For instance, the reaction of 2,6-dibromopyridine with primary amines under high pressure and temperature has been successfully employed to create 2-bromo-6-alkylaminopyridine and 2,6-dialkylaminopyridine derivatives. These reactions often utilize copper or palladium catalysts to facilitate C-N cross-coupling.

It is plausible that similar synthetic routes could be applied to this compound. The bromo substituent at the 2-position would be the expected site for nucleophilic substitution or cross-coupling reactions. However, without specific experimental data for this compound, any discussion of reaction conditions, yields, and the influence of the pentafluoroethyl group on reactivity remains speculative.

Formation of Other Pyridine-Containing Heterocycles

Similarly, a thorough search of available scientific literature did not yield specific examples of this compound being used as a starting material for the formation of other pyridine-containing heterocycles, such as fused bicyclic systems.

The formation of such heterocycles typically involves intramolecular or intermolecular cyclization reactions. For a starting material like this compound, this would likely require prior functionalization to introduce a reactive group capable of cyclizing onto another part of the molecule. For example, if the bromo group were substituted with a group containing a nucleophilic center, subsequent cyclization onto the pentafluoroethyl group or another position on the pyridine ring could potentially form a new heterocyclic ring.

General strategies for creating fused pyridine systems are known for other pyridine derivatives. These can include condensation reactions and transition-metal-catalyzed cyclizations. However, the specific reactivity of the pentafluoroethyl group and its potential participation in or influence on such cyclization reactions has not been documented for this particular compound. Therefore, no established protocols or research findings can be presented for the formation of other pyridine-containing heterocycles from this compound.

Advanced Applications in Chemical Synthesis and Materials Science

Precursors for Organometallic Catalysts

2-Bromo-6-pentafluoroethyl-pyridine serves as a critical building block in the development of organometallic catalysts. bldpharm.com The presence of the bromine atom allows for various cross-coupling reactions, while the pyridine (B92270) nitrogen and the electron-withdrawing pentafluoroethyl group influence the electronic properties of the resulting metal complexes.

Catalytic Transformations Mediated by Pyridine-Based Ligands

Pyridine-based ligands are integral to a multitude of catalytic transformations due to their ability to stabilize transition metal centers and actively participate in the catalytic cycle. jscimedcentral.comchemicalbook.com The electronic properties of the pyridine ligand, influenced by substituents like the pentafluoroethyl group, can significantly impact the efficiency and selectivity of the catalyst. For example, in cross-coupling reactions, the electron-withdrawing nature of the substituent can enhance the reductive elimination step, a key part of the catalytic cycle.

While direct studies on catalytic transformations mediated by ligands derived from this compound are not extensively documented in the provided search results, the broader context of pyridine-based ligands provides a strong indication of their potential. Pyridine and its derivatives are widely used as ligands in coordination chemistry, forming stable complexes with various transition metals like nickel(II), copper(I), and silver(I). jscimedcentral.com These complexes are then employed as catalysts in reactions such as C-N bond formation. The specific electronic modifications brought about by the pentafluoroethyl group in this compound are expected to yield catalysts with unique reactivity profiles.

Intermediates in Advanced Material Synthesis

The distinct structural features of this compound also make it a valuable intermediate in the synthesis of advanced materials with tailored properties. bldpharm.comjscimedcentral.com

Supramolecular Architectures

Supramolecular chemistry involves the design and synthesis of large, well-organized molecular assemblies through non-covalent interactions. The pyridine nitrogen in this compound can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-π stacking interactions. These directional interactions are fundamental to the construction of complex supramolecular architectures. The presence of the bulky and highly fluorinated pentafluoroethyl group can be exploited to control the packing and dimensionality of the resulting structures. Although direct examples of supramolecular assemblies based on this specific compound are not detailed in the provided results, its potential as a building block is evident from its structural characteristics.

Role in Agrochemical and Pharmaceutical Intermediate Synthesis (General Research Area)

Halogenated pyridine derivatives are important intermediates in the synthesis of both agrochemicals and pharmaceuticals. bldpharm.comjscimedcentral.comgeorgiasouthern.educhemicalbook.com The bromine atom in this compound provides a reactive handle for introducing various functional groups through nucleophilic substitution or cross-coupling reactions, which are common strategies in the synthesis of complex active ingredients. google.comsarchemlabs.com The fluorine atoms in the pentafluoroethyl group can enhance the metabolic stability and bioavailability of the final product, a desirable feature in both agrochemical and pharmaceutical design.

The synthesis of various biologically active imidazo[4,5-b]pyridine derivatives often starts from brominated pyridine precursors. researchgate.net For instance, 5-bromopyridine-2,3-diamine is a key starting material for a range of compounds with potential antimicrobial and antioxidant activities. researchgate.net This demonstrates the utility of bromo-pyridines in constructing heterocyclic systems that form the core of many bioactive molecules. Although specific applications of this compound in this context are not explicitly detailed, its structural motifs suggest its potential as a valuable intermediate in these synthetic endeavors.

Synthesis of Pyridine-Derived Bioactive Scaffolds

Pyridine and its derivatives are integral components of numerous bioactive compounds and pharmaceuticals. nih.govresearchgate.netachemblock.com The synthesis of novel pyridine-based scaffolds is a continuous focus of medicinal chemistry research. While there is no specific data on This compound , the general strategies employed for similar molecules can provide a framework for its potential applications.

For instance, 2,6-disubstituted pyridines are used to create scaffolds for various purposes, including anion sensors. nih.gov A series of bisphenylureas based on a 2,6-bis(2-anilinoethynyl)pyridine scaffold were synthesized and studied for their fluorescent properties, which could be fine-tuned by altering functional groups. nih.gov This highlights the importance of the substitution pattern on the pyridine ring for developing functional molecules.

Furthermore, the synthesis of 2,6-diaminopyridine (B39239) derivatives from 2,6-dibromopyridine (B144722) demonstrates a common approach to building more complex scaffolds. georgiasouthern.edu These reactions, often catalyzed by copper, involve the selective amination of halopyridines under high temperature and pressure. georgiasouthern.edugoogle.com It is plausible that This compound could undergo similar nucleophilic substitution reactions to introduce amino groups or other functionalities, thereby creating diverse bioactive scaffolds.

The general approach often involves a metal-catalyzed reaction, as shown in the table below, which summarizes a method for synthesizing 2-bromo-6-substituted pyridines from 2,6-dibromopyridine.

| Reactants | Catalyst/Reagents | Conditions | Product Type |

| 2,6-Dibromopyridine, Amine Compound | Copper Catalyst, Ligand, Base, Organic Solvent | Nitrogen Atmosphere, 90°C, 24h | 2-Bromo-6-substituent Pyridine |

| Data derived from a general method for preparing 2-bromo-6-substituent pyridines. google.com |

Methodologies for Incorporating Pyridine-Based Moieties into Complex Molecules

The incorporation of pyridine moieties is a critical step in the synthesis of many complex molecules, including pharmaceuticals and functional materials. Cross-coupling reactions are the premier method for achieving this transformation, and 2-bromopyridines are excellent substrates for these reactions due to the reactivity of the C-Br bond.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Stille couplings, are powerful tools for forming new C-C bonds. In the context of This compound , the bromine at the 2-position is well-suited for such reactions. The proximity of the bromine atom to the ring nitrogen enhances the electrophilicity of the carbon, facilitating either nucleophilic aromatic substitution (SNAr) or the oxidative addition step in metal-catalyzed cycles.

A generalized scheme for a Negishi coupling involving a 2-bromopyridine (B144113) is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| 2-Bromopyridine | Organozinc Reagent | Palladium Catalyst | 2-Aryl/Alkyl Pyridine |

| This table illustrates a typical Negishi cross-coupling reaction. |

The Goldberg reaction offers another pathway, specifically for forming C-N bonds, which is crucial for synthesizing many biologically active amines. This copper-catalyzed reaction couples a 2-bromopyridine with an amine. The pentafluoroethyl group in This compound would remain intact during these transformations, allowing for the introduction of this fluorinated moiety into a larger molecular framework. The properties of this group can significantly influence the lipophilicity, metabolic stability, and binding affinity of the final compound.

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these coupling reactions. Research on various 2-halopyridine systems has established a broad toolbox of methods that could likely be adapted for This compound .

Spectroscopic and Computational Characterization in Research of 2 Bromo 6 Pentafluoroethyl Pyridine

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are the cornerstone of molecular characterization, offering empirical data on the connectivity and environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds. For 2-Bromo-6-pentafluoroethyl-pyridine, ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three protons on the pyridine (B92270) ring. The chemical shifts and coupling patterns of these protons are influenced by the adjacent bromo and pentafluoroethyl substituents. The electron-withdrawing nature of these groups would typically shift the proton signals to a lower field (higher ppm). The spectrum would likely consist of a triplet and two doublets, reflecting the coupling between adjacent protons on the ring.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. bas.bg It will display distinct signals for each of the seven carbon atoms in this compound. The carbons of the pentafluoroethyl group (-CF₂- and -CF₃) will exhibit characteristic splitting patterns (quartet for -CF₂- and triplet for -CF₃) due to coupling with the fluorine atoms. The chemical shifts of the pyridine ring carbons are also diagnostic, with the carbon atoms bonded to the bromine and the pentafluoroethyl group showing significant shifts. docbrown.infodocbrown.info

¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive for fluorinated compounds. wikipedia.org The spectrum of this compound would show two main signals corresponding to the two different fluorine environments: the trifluoromethyl (-CF₃) group and the difluoromethylene (-CF₂) group. These signals would appear as a triplet for the -CF₃ group (coupled to the adjacent -CF₂ group) and a quartet for the -CF₂ group (coupled to the adjacent -CF₃ group). The chemical shifts for fluoroalkane groups typically appear in a specific range. wikipedia.org

Interactive Data Table: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.8 - 8.2 | t | ~8.0 | H-4 |

| ¹H | 7.6 - 7.9 | d | ~8.0 | H-3 |

| ¹H | 7.5 - 7.8 | d | ~8.0 | H-5 |

| ¹³C | 145 - 150 | s | - | C-2 (C-Br) |

| ¹³C | 158 - 163 | t | JCF ≈ 25-35 | C-6 (C-C₂F₅) |

| ¹³C | 140 - 145 | s | - | C-4 |

| ¹³C | 125 - 130 | s | - | C-3 |

| ¹³C | 120 - 125 | s | - | C-5 |

| ¹³C | 115 - 125 | qt | ¹JCF ≈ 280-290, ²JCF ≈ 35-45 | -CF₂- |

| ¹³C | 110 - 120 | tq | ¹JCF ≈ 270-280, ²JCF ≈ 30-40 | -CF₃ |

| ¹⁹F | -80 to -90 | t | ³JFF ≈ 5-15 | -CF₃ |

| ¹⁹F | -110 to -120 | q | ³JFF ≈ 5-15 | -CF₂- |

Note: The values in this table are predictions based on data from related compounds and general spectroscopic principles. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is crucial for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₇H₃BrF₅N.

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Common fragmentation pathways would likely involve the loss of the bromine atom, cleavage of the C-C bond in the pentafluoroethyl side chain (loss of ·CF₃ or ·C₂F₅), and fragmentation of the pyridine ring. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts. uni.luuni.lu

Interactive Data Table: Predicted m/z Peaks in the Mass Spectrum of this compound

| Ion | Formula | Predicted m/z | Notes |

| [M]⁺ | [C₇H₃⁷⁹BrF₅N]⁺ | ~274.9 | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | [C₇H₃⁸¹BrF₅N]⁺ | ~276.9 | Molecular ion with ⁸¹Br |

| [M-Br]⁺ | [C₇H₃F₅N]⁺ | ~196.0 | Loss of bromine radical |

| [M-CF₃]⁺ | [C₆H₃⁷⁹BrFN]⁺ | ~205.9 | Loss of trifluoromethyl radical |

| [C₅H₃NBr]⁺ | [C₅H₃NBr]⁺ | ~155.9 | Fragmentation of the side chain |

Note: The m/z values are approximate and based on monoisotopic masses.

X-ray Diffraction Analysis of Related Pyridine Derivatives

X-ray diffraction on a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and its packing in the solid state. While specific X-ray crystallographic data for this compound is not publicly available, analysis of related structures provides valuable insights.

Studies on other substituted bromo- and fluoro-pyridines reveal key structural features. For instance, the crystal structure of a platinum complex containing a 2,6-difluoro-3-(pyridin-2-yl)phenyl ligand shows a distorted square-planar geometry around the metal center. researchgate.net Analysis of α-bromo-β-hydroxy ketones with polyfluoroalkyl substituents also provides details on molecular conformation and intermolecular interactions, such as hydrogen bonding. researchgate.net From such studies, it can be inferred that the pyridine ring in this compound would be essentially planar. The analysis would determine the precise bond lengths and angles, such as the C-Br, C-N, and C-F bonds, and the torsion angles describing the orientation of the pentafluoroethyl group relative to the aromatic ring. This orientation is critical as it influences intermolecular interactions, such as C–H⋯F, C–H⋯N, and π–π stacking, which dictate the crystal packing. researchgate.net

Theoretical Chemistry and Modeling

Computational chemistry provides a theoretical framework to understand and predict the behavior of molecules, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to optimize the ground-state geometry and calculate various electronic properties. researchgate.net

These calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray diffraction if available. Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps. The MEP surface illustrates the charge distribution and helps identify electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites within the molecule, thereby predicting its chemical reactivity. researchgate.net For this compound, the electron-withdrawing bromine and pentafluoroethyl groups are expected to create a significant region of positive potential on the pyridine ring, particularly near the hydrogen atoms, while the nitrogen atom would remain a site of negative potential.

Molecular Orbital Analysis

Molecular Orbital (MO) analysis, particularly the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's electronic transitions and reactivity. researchgate.net These frontier molecular orbitals (FMOs) play a key role in chemical reactions. researchgate.net

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and electronic excitability. researchgate.net

For this compound, the presence of the strongly electron-withdrawing bromo and pentafluoroethyl substituents is expected to significantly lower the energy levels of both the HOMO and LUMO compared to unsubstituted pyridine. researchgate.net The HOMO is likely to be localized primarily on the pyridine ring and the bromine atom, while the LUMO may have significant contributions from the π* orbitals of the pyridine ring and the σ* orbitals of the C-F and C-Br bonds. A smaller HOMO-LUMO gap can indicate higher reactivity. researchgate.net

Interactive Data Table: Predicted Frontier Molecular Orbital Properties for this compound

| Parameter | Predicted Value/Description | Significance |

| HOMO Energy | ~ -6.5 to -7.5 eV | Indicates electron-donating ability; lower energy suggests weaker donation. |

| LUMO Energy | ~ -1.0 to -2.0 eV | Indicates electron-accepting ability; lower energy suggests stronger acceptance. |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.5 eV | Relates to chemical reactivity and stability; a smaller gap implies higher reactivity. |

| HOMO Distribution | Localized on the pyridine ring and bromine atom. | Identifies the primary sites for electrophilic attack. |

| LUMO Distribution | Delocalized over the π* system of the pyridine ring. | Identifies the primary sites for nucleophilic attack. |

Note: These values are estimations based on DFT calculations performed on analogous fluorinated and brominated pyridine systems. researchgate.netresearchgate.net

Predictive Modeling of Reaction Pathways

In the field of computational chemistry, predictive modeling serves as a powerful tool to elucidate the mechanisms of chemical reactions, offering insights that can be difficult to obtain through experimental means alone. For a molecule such as this compound, computational models can predict the most likely pathways for its reactions, such as nucleophilic substitution or cross-coupling reactions. These models are built on the principles of quantum mechanics to calculate the energies of different molecular arrangements that occur during a reaction.

Theoretical studies on related pyridine derivatives provide a framework for how the reaction pathways of this compound could be modeled. For instance, computational analyses of similar halogenated pyridines often employ Density Functional Theory (DFT) to map out the potential energy surface of a reaction. This involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them.

The energy difference between the reactants and the transition state, known as the activation energy, is a critical parameter that can be calculated. A lower activation energy indicates a more favorable reaction pathway. By comparing the activation energies for different possible mechanisms, researchers can predict which pathway is most likely to occur under specific conditions.

For example, in a hypothetical nucleophilic aromatic substitution reaction involving this compound, computational modeling could be used to compare the energy profiles of different potential mechanisms, such as the SNAr (addition-elimination) pathway versus a pathway involving a benzyne-like intermediate. The calculations would help determine which of the two substituents, the bromo or the pentafluoroethyl group, is more likely to be displaced and under what conditions.

Below are illustrative data tables representing the type of information that would be generated from a computational study on the reaction pathways of this compound.

Table 1: Hypothetical Calculated Energies for a Nucleophilic Substitution Reaction of this compound

| Species | Method | Basis Set | Solvation Model | Relative Energy (kcal/mol) |

| Reactants (this compound + Nu⁻) | DFT (B3LYP) | 6-311+G(d,p) | PCM (Toluene) | 0.00 |

| Meisenheimer Intermediate | DFT (B3LYP) | 6-311+G(d,p) | PCM (Toluene) | -12.5 |

| Transition State 1 | DFT (B3LYP) | 6-311+G(d,p) | PCM (Toluene) | +18.2 |

| Product (2-Nu-6-pentafluoroethyl-pyridine + Br⁻) | DFT (B3LYP) | 6-311+G(d,p) | PCM (Toluene) | -25.7 |

Note: The data in this table is hypothetical and for illustrative purposes to show the output of a predictive modeling study. "Nu⁻" represents a generic nucleophile.

Table 2: Hypothetical Calculated Activation Energies for Competing Reaction Pathways

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Rate-Determining Step |

| SNAr at C-Br | TS1 | 18.2 | Nucleophilic addition |

| SNAr at C-CF₂CF₃ | TS2 | 28.5 | Nucleophilic addition |

| Elimination-Addition (Benzyne formation) | TS3 | 35.1 | Elimination of HBr |

Note: This table presents a hypothetical comparison of activation energies for different reaction pathways. The values are illustrative and not based on experimental or published computational results for this specific compound.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize efficiency, safety, and environmental stewardship. researchgate.netnih.gov While traditional methods for synthesizing pyridine (B92270) derivatives exist, future research will increasingly focus on developing more sustainable pathways to 2-Bromo-6-pentafluoroethyl-pyridine and its analogs. numberanalytics.com This involves a shift away from hazardous reagents and harsh reaction conditions towards more benign alternatives.

Key areas of development include:

Microwave-Assisted Synthesis: This technology has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of various pyridine derivatives. nih.govnih.gov Applying microwave irradiation to key steps in the synthesis of this compound could offer a more efficient and greener alternative to conventional heating methods. nih.gov

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly approach to organic synthesis. numberanalytics.com Future research could explore the use of engineered enzymes for specific steps, such as the introduction of the bromo or pentafluoroethyl groups, under mild, aqueous conditions.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improve safety for handling hazardous intermediates, and allow for easier scalability. Developing a flow-based synthesis for this compound could lead to a more efficient and reproducible manufacturing process.

Green Catalysts and Solvents: Research into novel, reusable catalysts, such as activated fly ash or hybrid nanomaterials, is gaining traction for pyridine synthesis. researchgate.netbhu.ac.in Similarly, the replacement of traditional volatile organic solvents with greener alternatives like aqueous ethanol (B145695) or ionic liquids is a critical goal. researchgate.net

Table 1: Potential Sustainable Synthetic Strategies

| Strategy | Potential Advantages | Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, lower energy use. nih.gov | Optimization of microwave parameters for key synthetic steps. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. numberanalytics.com | Discovery and engineering of enzymes for specific transformations. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Development of continuous flow protocols for the entire synthetic sequence. |

| Green Catalysts | Reusability, reduced waste, lower environmental impact. researchgate.netbhu.ac.in | Screening and design of heterogeneous or nanocatalysts. |

Exploration of Unconventional Reactivity Pathways

The unique electronic properties conferred by the pentafluoroethyl group make this compound a fascinating substrate for exploring novel reactivity. The strong electron-withdrawing nature of the C2F5 group significantly influences the reactivity of the pyridine ring, making it highly susceptible to certain transformations while deactivating it towards others.

Future research in this area will likely focus on:

Nucleophilic Aromatic Substitution (SNA_r): The fluorine atoms on the pyridine ring, particularly in perfluorinated systems, render the carbon atoms highly electrophilic and susceptible to attack by nucleophiles. nih.gov While the bromine at the 2-position is a conventional leaving group, the pentafluoroethyl group at the 6-position dramatically activates the ring for SNAr reactions. Research will explore the selective displacement of the bromine atom with a wide range of nucleophiles (O, N, S, and C-based) to generate diverse libraries of new compounds. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is known to be significantly faster than that of 2-chloropyridine, highlighting the activating effect of fluorine in SNAr reactions. acs.org

C–H Functionalization: Direct functionalization of C–H bonds is a powerful strategy for molecular editing. springernature.com For this compound, the C–H bonds at positions 3, 4, and 5 of the pyridine ring are potential targets for late-stage functionalization. Developing catalytic systems that can selectively activate these bonds would provide rapid access to a wide array of derivatives that are otherwise difficult to synthesize.

Metal-Catalyzed Cross-Coupling: The bromo substituent serves as a versatile handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Future work will continue to expand the scope of these reactions, employing novel catalysts and ligands to couple this compound with complex organic fragments, leading to advanced materials and biologically active molecules. numberanalytics.com

Photoredox Catalysis: The use of light to drive chemical reactions has emerged as a powerful tool in modern organic synthesis. wwu.edu Exploring the photoredox-catalyzed reactions of this compound could uncover new reactivity patterns, such as radical-based transformations, that are not accessible through traditional thermal methods.

Expansion of Applications in Emerging Fields

The unique combination of a halogenated, fluorinated pyridine scaffold suggests that this compound is a valuable building block for materials science, medicinal chemistry, and agrochemistry. nih.govwwu.edu

Emerging applications to be explored include:

Advanced Polymers and Materials: Perfluoroalkylated aromatic compounds are known to be precursors to fluoropolymers with desirable properties such as high thermal stability, chemical resistance, and hydrophobicity. nih.gov this compound could be used as a monomer or a key building block for creating novel polymers and fluorinated networks with tailored properties for applications in electronics, coatings, and membranes. nih.gov

Medicinal Chemistry: The incorporation of fluorine and fluorinated groups is a well-established strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity. nih.govmdpi.com This compound serves as a scaffold for the synthesis of new potential therapeutic agents. nih.gov Its derivatives could be investigated for a range of biological activities. nih.gov The pyridine nitrogen can also act as a coordination site for metals, opening possibilities for developing novel metal-based therapeutics. nih.gov

Agrochemicals: Fluorinated compounds play a significant role in modern agrochemicals. nih.gov The structural motifs present in this compound could be incorporated into new herbicides, fungicides, or insecticides with potentially improved efficacy and environmental profiles.

Metal Complexes and Catalysis: Pyridine derivatives are excellent ligands for transition metals. nih.govgeorgiasouthern.edu The electronic properties of this compound, modified by the electron-withdrawing pentafluoroethyl group, could lead to the formation of metal complexes with unique catalytic activities or interesting photophysical properties.

Table 2: Emerging Application Areas

| Field | Potential Role of this compound | Key Properties Leveraged |

|---|---|---|

| Materials Science | Monomer for fluorinated polymers and networks. nih.gov | Thermal stability, chemical resistance, hydrophobicity. |

| Medicinal Chemistry | Scaffold for novel drug candidates. nih.gov | Metabolic stability, bioavailability, binding affinity enhancement by fluorine. nih.gov |